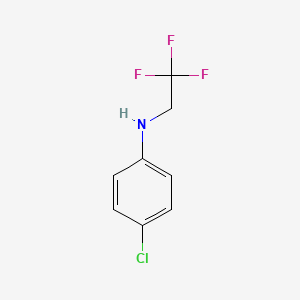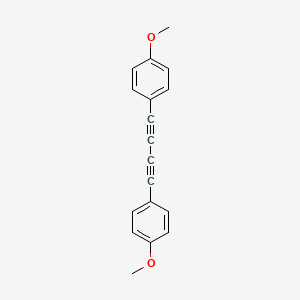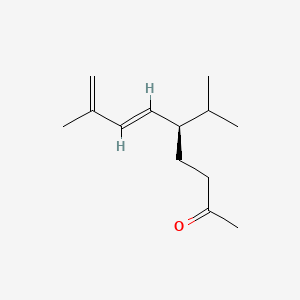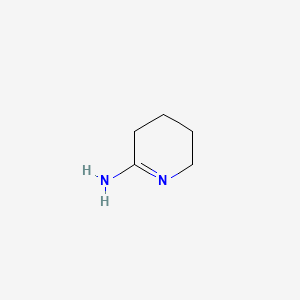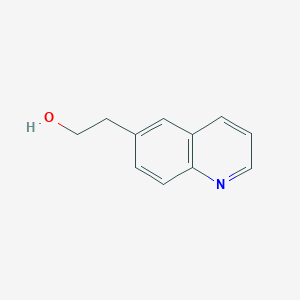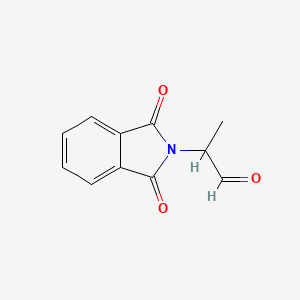
Phthalimide, N-(1-formylethyl)-
Overview
Description
Phthalimide, N-(1-formylethyl)- is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.1941 . It is a structural motif frequently found in natural products, pharmaceuticals, and organic materials .
Synthesis Analysis
The most common strategy for the synthesis of phthalimides involves the condensation of phthalic acids/anhydrides with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .Molecular Structure Analysis
The molecular structure of Phthalimide, N-(1-formylethyl)- can be represented by the IUPAC Standard InChI: InChI=1S/C11H9NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-7H,1H3 .Chemical Reactions Analysis
Phthalimides are readily deprotonated by hydroxide to give the corresponding anion, which reacts with bromine to give the N-bromophthalimide product . In peptide synthesis, the exhaustive substitution of primary amines is desirable to block both hydrogens and avoid racemization of the substrates .Scientific Research Applications
Antineoplastic Activities
Specific Scientific Field
Medicinal Chemistry Research
Summary of the Application
Phthalimido-thiazolidine-2-4-dione derivatives, including the compound FT-12, have been synthesized and evaluated for their antineoplastic activities against cancer cells .
Methods of Application or Experimental Procedures
The compounds were synthesized by two different synthetic routes and tested in vitro . Cell cycle analysis and clonogenic assay were also performed .
Results or Outcomes
The synthesized FT-12 compound exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells . FT-12 reduced the ability to form new clones, also caused irreversibility in cell cycle, inducing arrest in the S phase . Besides, the compound (FT-12) induced necrosis and apoptosis .
Synthesis of Functionalized Phthalimides
Specific Scientific Field
Organic Chemistry
Summary of the Application
Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals and organic materials . The target-oriented synthesis of functionalized phthalimides has presented long-standing challenges to the synthetic community .
Methods of Application or Experimental Procedures
The most common strategy for their synthesis involves the condensation of phthalic acids/anhydrides with primary amines . However, different strategies have been exploited in the past decade towards the construction of the phthalimide core beyond conventional routes .
Results or Outcomes
Some of the methodologies have been useful in the gram-scale synthesis of biologically active and fluorescent phthalimide frameworks .
Carbonylative Cyclization of Aromatic Amides
Summary of the Application
The carbonylative cyclization of aromatic amides is a strategy exploited in the past decade towards the construction of the phthalimide core beyond conventional routes .
Methods of Application or Experimental Procedures
This method involves the carbonylative cyclization of aromatic amides . It is one of the different strategies exploited in the past decade towards the construction of the phthalimide core beyond conventional routes .
Results or Outcomes
This method has been useful in the gram-scale synthesis of biologically active and fluorescent phthalimide frameworks .
Cyclization Involving Maleimides
Summary of the Application
Cyclization involving maleimides is another strategy exploited in the past decade towards the construction of the phthalimide core beyond conventional routes .
Methods of Application or Experimental Procedures
This method involves the cyclization of isocyanate/isocyanide with arenes . It is one of the different strategies exploited in the past decade towards the construction of the phthalimide core beyond conventional routes .
Results or Outcomes
Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Activities
Summary of the Application
Sixteen new phthalimide derivatives were synthesized and evaluated for their in vitro anti-microbial, anti-oxidant and anti-inflammatory activities .
Methods of Application or Experimental Procedures
The compounds were synthesized and tested in vitro . The cytotoxicity for all synthesized compounds was also determined in cancer cell lines and in normal human cells .
Results or Outcomes
None of the target derivatives had any cytotoxic activity . However, more studies must be carried out to confirm its viability .
Cyclization of Isocyanate/Isocyanide with Arenes
Summary of the Application
The cyclization of isocyanate/isocyanide with arenes is another strategy exploited in the past decade towards the construction of the phthalimide core beyond conventional routes .
Safety And Hazards
Phthalimide, N-(1-formylethyl)- should be handled with personal protective equipment/face protection. It is advised to ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation . The containers should be kept tightly closed in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7(6-13)12-10(14)8-4-2-3-5-9(8)11(12)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFHCXUQAOHMMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945780 | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalimide, N-(1-formylethyl)- | |
CAS RN |
23101-87-3 | |
| Record name | Phthalimide, N-(1-formylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023101873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



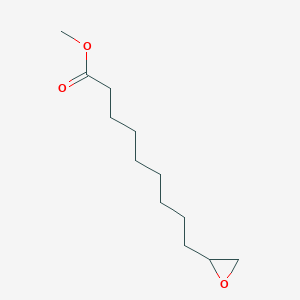
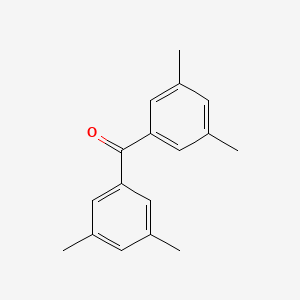
![4-{[tert-Butyl(dimethyl)silyl]oxy}-1H-pyrazole](/img/structure/B3049947.png)
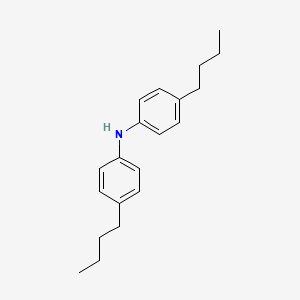
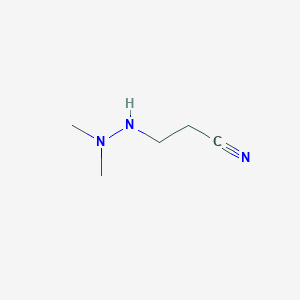
![1-[4-(Dimethylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B3049951.png)
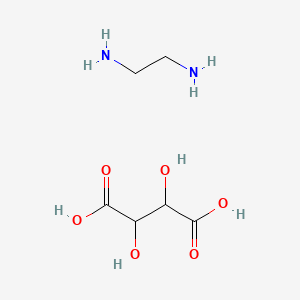
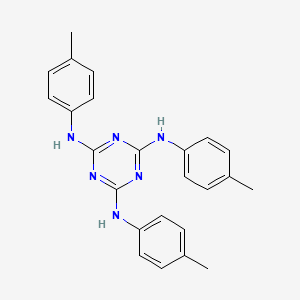
![6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B3049959.png)
